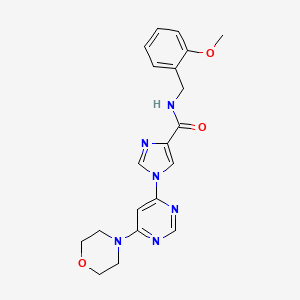

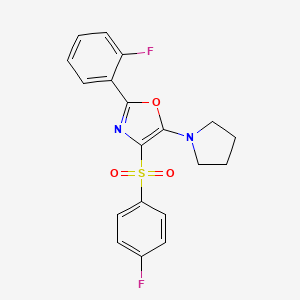

![molecular formula C21H22N6 B2531029 4-N-(2,4-dimethylphenyl)-1-methyl-6-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 896001-83-5](/img/structure/B2531029.png)

4-N-(2,4-dimethylphenyl)-1-methyl-6-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-N-(2,4-dimethylphenyl)-1-methyl-6-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine" is a derivative of the pyrazolo[3,4-d]pyrimidine class, which is known for its various pharmacological activities. This class of compounds has been extensively studied due to its potential as a privileged structure for drug discovery, particularly as inhibitors of certain enzymes and receptors .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines includes the formation of hydrogen-bonded sheets or three-dimensional frameworks, depending on the substituents and hydration state . Another example is the preparation of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidines, which are valuable intermediates for further functionalization10. The synthesis of these compounds typically involves nucleophilic substitution reactions, as well as the use of high-resolution mass spectrometry and NMR for structural confirmation 10.

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The substitution pattern on the rings, particularly at the N4 and N6 positions, significantly influences the molecular conformation and the type of hydrogen bonding interactions that can occur . For example, intramolecular C-H...pi(arene) hydrogen bonds are common in these molecules and can dictate the overall conformation . X-ray crystallography is often used to determine the precise molecular structure and to understand the intermolecular interactions .

Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitutions, which are useful for introducing different functional groups 10. The reactivity of these compounds can be exploited to create a diverse array of derivatives with potential pharmacological properties. For example, the reaction of hydrazines with diacetylketene N,S-acetals leads to the formation of pyrazolo[3,4-d]pyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives are influenced by their molecular structure. These compounds often exhibit good solubility in common organic solvents, which is beneficial for their application in medicinal chemistry . The presence of various substituents can also affect properties such as thermal stability, dielectric constants, and mechanical strength when these compounds are incorporated into polymeric materials . The pharmacokinetic properties of these derivatives are crucial for their development as drugs, and structure-activity relationship studies help optimize their biological activity and selectivity .

Wissenschaftliche Forschungsanwendungen

Pyrazolo[3,4-d]pyrimidines in Scientific Research

Pyrazolo[3,4-d]pyrimidines are a class of compounds known for their wide range of biological and pharmacological activities. They have been extensively studied for their potential in drug discovery and development. Here's how they are applied in scientific research:

Optoelectronic Materials : Quinazoline and pyrimidine derivatives, including pyrazolo[3,4-d]pyrimidines, have been explored for their applications in optoelectronic materials. These compounds are valuable for creating novel materials for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, as well as for nonlinear optical materials and colorimetric pH sensors. Their incorporation into π-extended conjugated systems enhances electroluminescent properties, making them suitable for various optoelectronic applications (Lipunova et al., 2018).

Medicinal Chemistry : Pyrazolo[1,5-a]pyrimidines, closely related to your compound, have shown a broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, and anti-inflammatory activities. The structure-activity relationship (SAR) studies of these compounds have gained attention, highlighting the potential of this scaffold in developing drug candidates for various disease targets (Cherukupalli et al., 2017).

Optical Sensors : Pyrimidine derivatives, part of the pyrazolo[3,4-d]pyrimidine framework, have been utilized as exquisite sensing materials due to their ability to form coordination and hydrogen bonds. They serve as effective probes in the synthesis of optical sensors, showcasing their versatility beyond pharmacological applications (Jindal & Kaur, 2021).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-N-(2,4-dimethylphenyl)-1-methyl-6-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6/c1-13-6-5-7-16(11-13)23-21-25-19(17-12-22-27(4)20(17)26-21)24-18-9-8-14(2)10-15(18)3/h5-12H,1-4H3,(H2,23,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSMZRHKAFWHSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC(=C3C=NN(C3=N2)C)NC4=C(C=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-N-(2,4-dimethylphenyl)-1-methyl-6-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/no-structure.png)

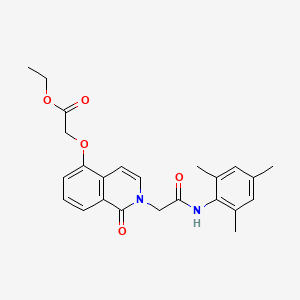

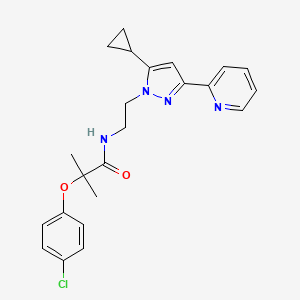

![2-methyl-N-(3-morpholinopropyl)-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide](/img/structure/B2530952.png)

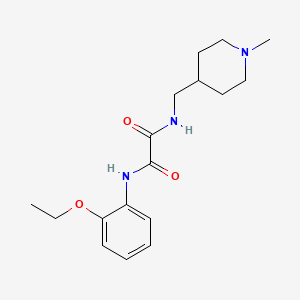

![1-[4-[4-(3-Fluorophenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2530955.png)

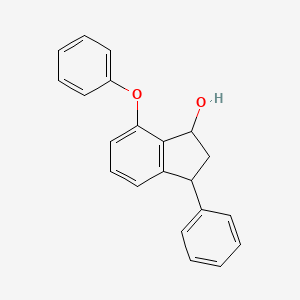

![N-(4-fluorobenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2530956.png)

![3-(2-methoxyethyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2530957.png)

![2-({1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole](/img/structure/B2530960.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2530963.png)

![9-(4-bromophenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2530964.png)